molecular formula C4H4F2N2 B2562352 4-(difluoromethyl)-1H-imidazole CAS No. 196303-69-2

4-(difluoromethyl)-1H-imidazole

Cat. No.: B2562352
CAS No.: 196303-69-2
M. Wt: 118.087
InChI Key: IMHGAHPREAELBI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a difluoromethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(difluoromethyl)-1H-imidazole typically involves the difluoromethylation of imidazole derivatives. One common method is the reaction of imidazole with difluoromethylating agents such as chlorodifluoromethane (ClCF2H) in the presence of a base . Another approach involves the use of difluorocarbene reagents, which can be generated in situ from precursors like difluoromethyltriphenylphosphonium bromide under basic conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable difluoromethylation techniques. These methods include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the imidazole ring. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

4-(Difluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-1H-imidazole is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds. These characteristics make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(difluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2/c5-4(6)3-1-7-2-8-3/h1-2,4H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHGAHPREAELBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196303-69-2
Record name 4-(difluoromethyl)-1H-imidazole
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